molecular formula C23H23N5O6 B2533064 7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538320-41-1

7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2533064
CAS RN: 538320-41-1
M. Wt: 465.466
InChI Key: POSVARWOQLUPEK-UHFFFAOYSA-N
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Description

The compound “7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic molecule. It contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a trimethoxyphenyl group, and a [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl group is a bicyclic structure with an oxygen atom incorporated into each ring. The [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide group is a fused ring system containing nitrogen atoms .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Researchers synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on literature reports. These derivatives were evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising anticancer activity, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Further mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cancer cells and caused cell cycle arrest at the S phase .

Antitumor Properties

Another class of compounds related to our target is the N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines . These novel derivatives were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .

Biological Activity Exploration

Researchers have explored the utility of indoles as anticancer agents, leveraging the indole nucleus’s privileged structural motif. The compound’s structure aligns with known antitubulin molecules, which target microtubules and modulate cell apoptosis. Previous studies have established specific structural features for indole-based antitubulin agents, including substituents at various positions on the indole moiety .

Chemical Properties

The compound 5-(((1R,3aR,4S,6aR)-4-(Benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl)oxy)benzo[d][1,3]dioxole has a molecular formula of C20H18O7 and a molecular weight of 370.35 g/mol .

Organic Synthesis

The compound 1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one (CAS No. 63740-98-7) is another derivative. Its chemical properties include a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol .

Mechanism of Action

properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O6/c1-11-18(21(24)29)19(12-5-6-14-15(7-12)34-10-33-14)28-23(25-11)26-22(27-28)13-8-16(30-2)20(32-4)17(9-13)31-3/h5-9,19H,10H2,1-4H3,(H2,24,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSVARWOQLUPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CC5=C(C=C4)OCO5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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